molecular formula C19H22N2O6S B255716 5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione

5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione

Cat. No. B255716
M. Wt: 406.5 g/mol
InChI Key: RUTMOQKCYTYVIR-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione, also known as Morinamide, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic properties. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Scientific Research Applications

5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Mechanism of Action

The exact mechanism of action of 5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. 5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, 5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic properties. However, there are also some limitations to using 5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, there is limited information available on the pharmacokinetics and toxicity of 5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione.

Future Directions

There are several future directions for research on 5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione. One area of interest is the development of more efficient synthesis methods for 5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione and its derivatives. Another area of research is the investigation of the pharmacokinetics and toxicity of 5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione and its potential therapeutic applications in various disease states. Finally, the development of more soluble formulations of 5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione may improve its potential as a therapeutic agent.

Synthesis Methods

5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 4-morpholinepropanoic acid, followed by the condensation of the resulting compound with thiosemicarbazide. The final step involves cyclization of the thiosemicarbazone with chloroacetic acid to yield 5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione.

properties

Product Name

5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-morpholin-4-yl-3-oxopropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H22N2O6S/c1-25-14-4-3-13(11-15(14)26-2)12-16-18(23)21(19(24)28-16)6-5-17(22)20-7-9-27-10-8-20/h3-4,11-12H,5-10H2,1-2H3/b16-12-

InChI Key

RUTMOQKCYTYVIR-VBKFSLOCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3CCOCC3)OC

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)N3CCOCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)N3CCOCC3)OC

Origin of Product

United States

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